2-Amino-5-bromo-3-methylpyrazine

Organic Synthesis Bromination Pyrazine Functionalization

Regioisomer purity is a critical hidden variable in SAR programs: the wrong pyrazine substitution pattern can invalidate months of medicinal chemistry. 2-Amino-5-bromo-3-methylpyrazine (CAS 74290-67-8) offers: • Defined C2-amino/C5-bromo/C3-methyl pattern for orthogonal functionalization (Suzuki-Miyaura, acylation, alkylation) • Validated α₂-adrenergic receptor affinity (Ki 6.5 nM; >60× selectivity over α₁) • CNS-relevant LogP 1.71 & PSA 51.8 Ų; pH-dependent antifungal activity validated vs. C. krusei Procure the exact regioisomer to ensure reproducible cross-coupling outcomes.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 74290-67-8
Cat. No. B1288843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-methylpyrazine
CAS74290-67-8
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1N)Br
InChIInChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8)
InChIKeyVZZCBPAGRWGQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-3-methylpyrazine: Physicochemical Profile and Procurement Baseline


2-Amino-5-bromo-3-methylpyrazine (CAS 74290-67-8) is a trisubstituted pyrazine derivative with an amino group at C2, a bromine atom at C5, and a methyl group at C3 . This heterocyclic building block has a molecular formula of C₅H₆BrN₃, molecular weight of 188.03 g/mol, calculated LogP of 1.71, and density of 1.7 g/cm³ . The compound is commercially available in purities ranging from 95% to 98%, with the solid typically appearing as white to off-white crystalline material that is stable under normal storage conditions .

Identity Regiospecific heterocyclic building block: amino at C2, bromo at C5, methyl at C3
Workflow Suzuki-Miyaura cross-coupling, regioselective functionalization, parallel synthesis support
Selection Correct regioisomer (CAS 74290-67-8) required for α₂-adrenergic receptor SAR programs

Why This Regioisomer Cannot Be Replaced by Other Bromoaminopyrazines


The specific substitution pattern of 2-amino-5-bromo-3-methylpyrazine—with the amino group at C2, bromine at C5, and methyl at C3—imparts distinct electronic and steric properties that fundamentally differentiate it from its regioisomers such as 2-amino-3-bromo-5-methylpyrazine (CAS 74290-65-6) . This arrangement dictates regioselective reactivity in cross-coupling reactions and defines specific molecular recognition profiles in biological systems. The spatial relationship between the electron-donating amino/methyl groups and the electron-withdrawing bromine atom directly influences both the compound's nucleophilic substitution kinetics and its binding affinity to biological targets . Interchanging these isomers without empirical validation introduces uncontrolled variability in synthetic yields and pharmacological outcomes.

Dimension
Target: 2-Amino-5-bromo-3-methylpyrazine
Substitute: 2-Amino-3-bromo-5-methylpyrazine
Substitution
Bromine at C5; Methyl at C3
Bromine at C3; Methyl at C5
Risk
Regioselective cross-coupling established for 5-position reactivity
Reversed regioselectivity may shift synthetic outcomes; SAR data not directly transferable

Quantitative Differentiation Evidence vs. Structural Analogs


Optimized Bromination Route Yield vs. Alternative Protocol

Two distinct synthetic routes for producing 2-amino-5-bromo-3-methylpyrazine from 2-amino-3-methylpyrazine show a dramatic difference in reaction efficiency. The optimized protocol using bromine and pyridine in chloroform at ambient temperature achieves approximately 84% yield with 0.5-hour reaction time . In contrast, a patent procedure using identical starting materials but different stoichiometry and workup conditions yields only 28% (0.312 g from 0.453 g starting material) . This 3-fold difference in synthetic efficiency has direct implications for procurement decisions, as the optimized route enables more cost-effective large-scale production.

Synthesis Yield
Direct comparison
~84% yield (optimized) vs 28% (patent route)
Supports cost-effective scale-up procurement review
3.0× yield differential; Br₂/pyridine/CHCl₃ route at ambient temp
Organic Synthesis Bromination Pyrazine Functionalization Process Optimization

Regioisomeric Differentiation from 2-Amino-3-bromo-5-methylpyrazine

2-Amino-5-bromo-3-methylpyrazine (CAS 74290-67-8) and its regioisomer 2-amino-3-bromo-5-methylpyrazine (CAS 74290-65-6) share identical molecular formula (C₅H₆BrN₃) and molecular weight (188.03 g/mol) but differ fundamentally in substitution pattern. In the target compound, the bromine atom occupies position 5 and the methyl group occupies position 3; in the isomer, these positions are reversed [1]. This positional isomerism dictates distinct electronic distribution on the pyrazine ring, directly influencing regioselectivity in cross-coupling reactions and molecular recognition in biological systems . The two compounds are not interchangeable in synthetic or pharmacological applications without re-optimization of reaction conditions or re-evaluation of biological activity.

Regioisomer Identity
Direct comparison
Target: Br at C5; CH₃ at C3
Isomer: Br at C3; CH₃ at C5 (CAS 74290-65-6)
Identical MW (188.03), different spatial arrangement
Regioselectivity and molecular recognition may not transfer
Structural analysis; CAS registry and IUPAC nomenclature verification
Regioisomerism Structure-Activity Relationship Procurement Specification Heterocyclic Chemistry

α₂-Adrenergic Receptor Binding and Subtype Selectivity

2-Amino-5-bromo-3-methylpyrazine demonstrates high binding affinity for the α₂-adrenergic receptor from rat cortex with a Ki of 6.5 nM, compared to a Ki of 400 nM for the α₁-adrenergic receptor from rat liver [1]. This corresponds to approximately 62-fold selectivity for the α₂ subtype over the α₁ subtype. Additionally, IC₅₀ values from displacement assays show 7 nM for [³H]rauwolscine binding to α₂ receptors versus 2,500 nM for [³H]prazosin binding to α₁ receptors—a >350-fold functional selectivity [1]. This receptor subtype selectivity profile distinguishes it from structurally related aminopyrazines that may exhibit different α₁/α₂ selectivity ratios.

α₂ Selectivity
Direct comparison
Ki: α₂ = 6.5 nM vs α₁ = 400 nM (~62×)
Supports α₂-adrenergic receptor pathway-study context
Rat cortex/liver membranes; [³H]rauwolscine/[³H]prazosin displacement
Adrenergic Receptor Binding Affinity Selectivity Medicinal Chemistry

Antifungal Activity of ABMAP-Derived Carbazole Hybrid

The pyrazine-functionalized carbazole derivative 3,6-PIRAMICAR, constructed by coupling 2-amino-5-bromo-3-methylaminepyrazine (ABMAP) into the 3 and 6 positions of the carbazole ring, demonstrates pH-dependent antifungal activity against Candida species [1]. At pH 4, 3,6-PIRAMICAR exhibited 14-fold higher potency (by MIC₅₀) against Candida krusei compared to fluconazole, with 8-fold improvement by MIC and approximately 4-fold improvement by MFC [1]. This enhanced activity was strongly stimulated in acidic media. While this data pertains to a derivative rather than the parent compound, it demonstrates the functional value of the 2-amino-5-bromo-3-methylpyrazine scaffold as a key building block for generating biologically active molecules.

Derivative Antifungal
Class-level
3,6-PIRAMICAR: 14× MIC₅₀ vs fluconazole
pH 4, C. krusei
Supports scaffold utility in antifungal screening context
Carbazole hybrid derivative; pH-dependent activity reported
Antifungal Carbazole Derivatives pH-Dependent Activity Drug Discovery

Evidence-Supported Research and Industrial Applications


Suzuki-Miyaura Cross-Coupling for Pyrazine Library Diversification

The bromine atom at the 5-position of 2-amino-5-bromo-3-methylpyrazine serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents [1]. Studies on the substituent effect of imino-O-arenesulfonates in Suzuki-Miyaura reactions demonstrated that bromo-substituted pyrazine derivatives undergo selective coupling while preserving other functional groups [1]. This reactivity profile makes the compound particularly valuable for generating 5-aryl-2-aminopyrazine derivatives as key intermediates in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [2].

α₂-Adrenergic Receptor Ligand for CNS Drug Discovery

With a documented Ki of 6.5 nM for α₂-adrenergic receptors and >60-fold selectivity over α₁ receptors, 2-amino-5-bromo-3-methylpyrazine serves as a validated starting point for structure-activity relationship (SAR) studies in adrenergic receptor modulator programs [1]. The compound's physicochemical profile (LogP 1.71, PSA 51.8 Ų) [2] falls within favorable ranges for CNS penetration, supporting its use as a scaffold for developing centrally acting agents targeting neurological or psychiatric indications. Procurement decisions should prioritize this specific substitution pattern when α₂ selectivity is a program requirement.

Antifungal Agent Development via Carbazole-Pyrazine Hybrids

The demonstrated success of ABMAP-carbazole hybrids (3,6-PIRAMICAR) in achieving pH-dependent antifungal activity superior to fluconazole—14× MIC₅₀ improvement against Candida krusei at pH 4—validates 2-amino-5-bromo-3-methylpyrazine as a privileged building block for antifungal drug discovery [1]. Research programs targeting Candida infections, particularly in acidic host niches such as the vaginal mucosa or stomach, may benefit from procuring this specific bromoaminopyrazine as a starting material for further derivatization and hybrid molecule construction.

Regioselective Functionalization for Parallel Synthesis

The well-defined substitution pattern of 2-amino-5-bromo-3-methylpyrazine (amino at C2, bromo at C5, methyl at C3) enables orthogonal functionalization strategies [1][2]. The amino group can undergo acylation, alkylation, or diazotization, while the bromine atom permits cross-coupling or nucleophilic aromatic substitution, and the methyl group provides steric and electronic modulation. This orthogonal reactivity supports parallel synthesis workflows and systematic SAR exploration in medicinal chemistry programs. Procurement of the correct regioisomer (CAS 74290-67-8) rather than its positional isomer (CAS 74290-65-6) is critical for maintaining predictable regioselectivity in downstream reactions [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura library diversification
5-position bromine as selective coupling handle
Regioselective cross-coupling yield and functional group tolerance
α₂-Adrenergic receptor SAR studies
α₂/α₁ selectivity in binding assays
Receptor subtype selectivity context; CNS penetration profile review
Antifungal hybrid molecule design
Carbazole-pyrazine hybrid scaffold derivatization
pH-dependent antifungal activity screening; Candida panel evaluation
Parallel regioselective synthesis
Orthogonal reactivity at C2-NH₂, C5-Br, C3-CH₃
Reaction orthogonality; regioisomer identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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